molecular formula C8H11N3O B2950690 5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine CAS No. 1779129-70-2

5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine

Cat. No.: B2950690
CAS No.: 1779129-70-2
M. Wt: 165.196
InChI Key: HZQHKQKUNALGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine is a heterocyclic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a cyclopropane ring, a pyrazole ring, and an oxazine ring. The presence of these rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclopropane Ring Formation: The next step involves the formation of the cyclopropane ring. This can be accomplished through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Oxazine Ring Formation: The final step involves the formation of the oxazine ring.

Industrial Production Methods

Industrial production of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Chemical Reactions Analysis

Types of Reactions

5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid: Similar structure but with a carboxylic acid group.

    5’H,7’H-spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-yl)methanamine hydrochloride: Similar structure but with a methanamine group.

Uniqueness

5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-3-10-11-4-8(1-2-8)5-12-7(6)11/h3H,1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQHKQKUNALGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=C(C=N3)N)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.